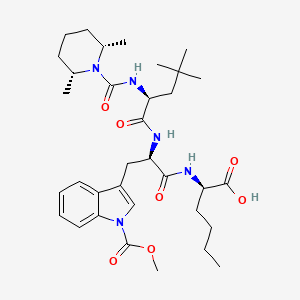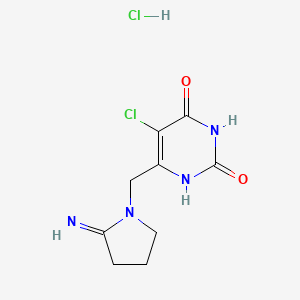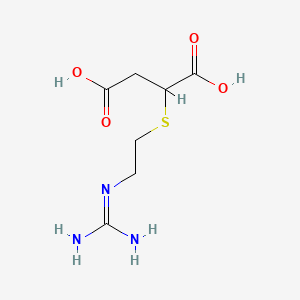
2-GUANIDINOETHYLMERCAPTOSUCCINIC ACID
Descripción general
Descripción
Mecanismo De Acción
El ácido guanidinoetilmercaptosuccínico ejerce sus efectos inhibiendo la convertasa de encefalina, una enzima involucrada en el procesamiento de propeptidos como la encefalina y la proinsulina. El compuesto se une al sitio activo de la enzima, impidiendo que catalice la escisión de los enlaces peptídicos .
Análisis Bioquímico
Biochemical Properties
Gemsa stain plays a crucial role in biochemical reactions by binding to specific cellular components. The stain contains methylene blue and azure, which are basic dyes that bind to acidic components such as the nucleus, producing a blue-purple color. Eosin, an acidic dye, binds to basic components like the cytoplasm and cytoplasmic granules, producing a red coloration . The interaction of Gemsa stain with these cellular components allows for the differentiation of various cell types and the identification of parasites.
Cellular Effects
Gemsa stain has significant effects on various types of cells and cellular processes. It is used to stain blood cells, allowing for the differentiation of erythrocytes, leukocytes, and platelets. The stain also highlights the presence of parasites within cells, aiding in the diagnosis of diseases such as malaria . By binding to the DNA and RNA within cells, Gemsa stain can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Gemsa stain involves its binding interactions with cellular components. Methylene blue and azure bind to the phosphate groups of DNA, where there are high amounts of adenine-thymine bonding, resulting in a blue-purple coloration . Eosin binds to the cytoplasmic components, producing a red coloration. These binding interactions allow for the visualization of cellular structures and the identification of parasites within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gemsa stain can change over time. The stability and degradation of the stain can impact its effectiveness in staining cellular components. Long-term effects on cellular function have been observed in in vitro and in vivo studies, with the stain maintaining its ability to differentiate cellular components and identify parasites over extended periods .
Dosage Effects in Animal Models
The effects of Gemsa stain can vary with different dosages in animal models. At optimal dosages, the stain effectively differentiates cellular components and identifies parasites. At high doses, toxic or adverse effects may be observed, including potential damage to cellular structures and interference with cellular function .
Metabolic Pathways
Gemsa stain is involved in various metabolic pathways within cells. The stain interacts with enzymes and cofactors that are involved in the metabolism of cellular components. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular function .
Transport and Distribution
Within cells and tissues, Gemsa stain is transported and distributed through interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the stain within specific cellular compartments, allowing for the targeted staining of cellular components .
Subcellular Localization
Gemsa stain exhibits specific subcellular localization, targeting the nucleus and cytoplasm of cells. The stain’s activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization allows for the effective differentiation of cellular components and the identification of parasites .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido guanidinoetilmercaptosuccínico generalmente implica la formación de enlaces C-N. Los desarrollos recientes en los métodos sintéticos incluyen la síntesis de guanidina catalizada por metales de transición, reacciones de guanylación catalítica de aminas con carbodiimidas y reacciones de guanylación/ciclación catalítica en tándem .
Métodos de producción industrial
Los métodos de producción industrial para el ácido guanidinoetilmercaptosuccínico no están ampliamente documentados. La síntesis del compuesto en un laboratorio proporciona una base para escalar a la producción industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido guanidinoetilmercaptosuccínico experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones del ácido guanidinoetilmercaptosuccínico incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción varían según el producto deseado y la reacción específica que se realiza .
Principales productos formados
Los principales productos formados a partir de las reacciones del ácido guanidinoetilmercaptosuccínico dependen del tipo de reacción y los reactivos utilizados. Estos productos son a menudo intermediarios en la síntesis de moléculas más complejas .
Aplicaciones Científicas De Investigación
El ácido guanidinoetilmercaptosuccínico tiene una amplia gama de aplicaciones de investigación científica:
Comparación Con Compuestos Similares
Compuestos similares
Ácidos grasos de tia: El ácido guanidinoetilmercaptosuccínico pertenece a esta clase de compuestos, que se caracterizan por la inserción de un átomo de azufre en posiciones específicas en la cadena de ácido graso.
Singularidad
El ácido guanidinoetilmercaptosuccínico es único debido a su potente efecto inhibitorio sobre la convertasa de encefalina, lo que lo convierte en una herramienta valiosa en estudios de inhibición enzimática y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
2-[2-(diaminomethylideneamino)ethylsulfanyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4S/c8-7(9)10-1-2-15-4(6(13)14)3-5(11)12/h4H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVCLXDFOQQABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(CC(=O)O)C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868439 | |
| Record name | Guanidinoethylmercaptosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77482-44-1 | |
| Record name | Guanidinoethylmercaptosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077482441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidinoethylmercaptosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


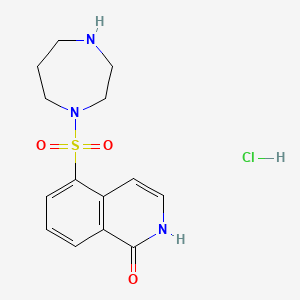
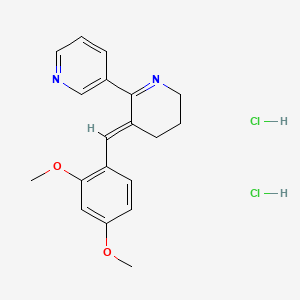


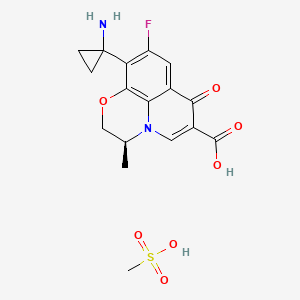

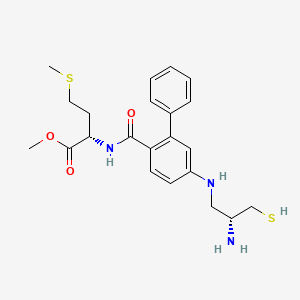

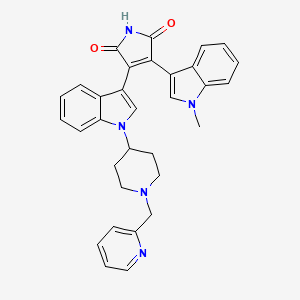
![(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B1662902.png)


